(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Description

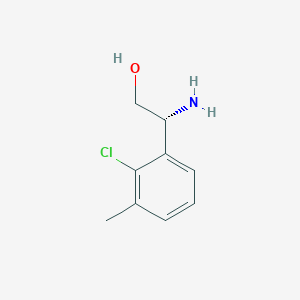

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2-chloro-3-methylphenyl substituent. The R-configuration at the stereogenic center distinguishes it from its S-enantiomer, which may exhibit divergent pharmacological properties.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |

InChI Key |

PQVPTZRWMCKUQH-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CO)N)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL may involve:

Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and yield.

Catalytic Amination: Employing heterogeneous catalysts to facilitate the amination process.

Chiral Catalysts: Using chiral catalysts or ligands to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the amino group to an amine.

Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like NH3, R-NH2, or R-SH in the presence of a base.

Major Products

Oxidation: Formation of 2-amino-2-(2-chloro-3-methylphenyl)acetone.

Reduction: Formation of 2-amino-2-(2-chloro-3-methylphenyl)ethane.

Substitution: Formation of derivatives like 2-amino-2-(2-amino-3-methylphenyl)ethan-1-OL.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Pharmaceuticals: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry

Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the aromatic ring provides hydrophobic interactions. This compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Inferences

- Collagenase Inhibition : Evidence from dichloro analogs (ΔG ≈ -6.5 kcal/mol) suggests that halogen positioning critically influences binding energy. The target compound’s 2-chloro group may mimic this behavior, but the methyl group’s steric effects require further study .

- Toxicity Considerations: Limited data on 1-(2-amino-6-nitrophenyl)ethanone () highlights the need for thorough toxicological profiling of halogenated amino alcohols, especially regarding nitro vs. chloro substituents .

Biological Activity

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, also known as (R)-2-amino-2-(2-chloro-3-methylphenyl)ethanol, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1213457-58-9 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | Approximately 185.65 g/mol |

The presence of a chloro-substituted aromatic ring contributes to its unique chemical properties and potential interactions with various biological targets, including receptors and enzymes.

Neurological Interactions

Research has indicated that this compound may interact with neurotransmitter systems, particularly through modulation of dopamine receptors. A study highlighted its potential as a selective D3 dopamine receptor agonist, which is significant for treating neurological disorders such as Parkinson's disease and schizophrenia .

Antimicrobial Properties

The compound has shown promising antibacterial activity against various pathogens. For instance, preliminary studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential. The detailed findings are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Enterococcus faecalis | 125 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds with similar structural features have been associated with anti-inflammatory activities. The presence of both an amino group and a hydroxyl group suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study on D3 Receptor Agonism

A high-throughput screening identified this compound as a novel D3 receptor agonist. The compound demonstrated a significant binding affinity and efficacy in β-arrestin recruitment assays, indicating its potential role in modulating dopaminergic signaling pathways critical for various neuropsychiatric conditions .

Antimicrobial Efficacy Assessment

In another study focusing on the antimicrobial properties of similar compounds, this compound was evaluated for its effectiveness against resistant strains of bacteria. The results indicated that it could inhibit the growth of multiple strains, suggesting its utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.